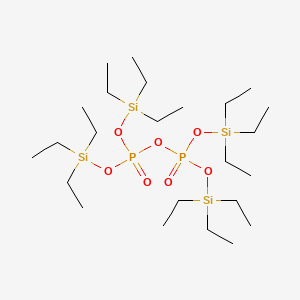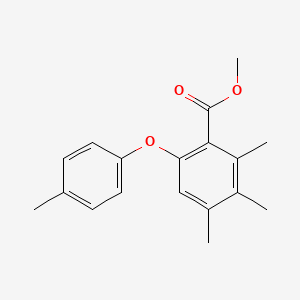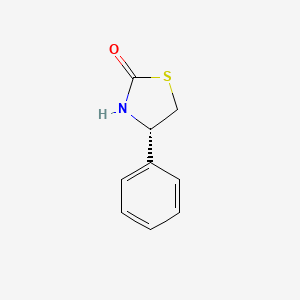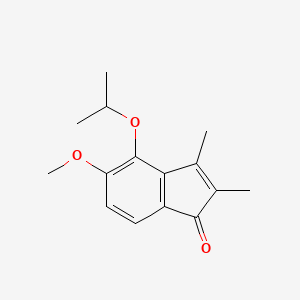
1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- is a complex organic compound with a unique structure It belongs to the class of indenones, which are characterized by a fused ring system containing both benzene and ketone functionalities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of an appropriate aromatic precursor, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs advanced techniques like catalytic hydrogenation, oxidation, and purification through distillation or chromatography.
化学反応の分析
Types of Reactions
1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific diseases.
Industry: It can be utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism by which 1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The specific pathways and targets depend on the compound’s structure and functional groups.
類似化合物との比較
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: This compound shares a similar core structure but lacks the methoxy and methylethoxy substituents.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Another indenone derivative with different substituents, affecting its reactivity and applications.
Uniqueness
1H-Inden-1-one, 5-methoxy-2,3-dimethyl-4-(1-methylethoxy)- is unique due to its specific substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
850404-11-4 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
5-methoxy-2,3-dimethyl-4-propan-2-yloxyinden-1-one |
InChI |
InChI=1S/C15H18O3/c1-8(2)18-15-12(17-5)7-6-11-13(15)9(3)10(4)14(11)16/h6-8H,1-5H3 |
InChIキー |
MWYHGJXVOGFCIP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C1C(=C(C=C2)OC)OC(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Prop-1-en-2-yl)phenyl]cyclobutan-1-one](/img/structure/B14202088.png)
![N-(4-Cyano-1,3-thiazol-2-yl)-N'-[(2,6-difluorophenyl)methyl]thiourea](/img/structure/B14202091.png)
![4-Fluoro-2-methyl-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B14202098.png)
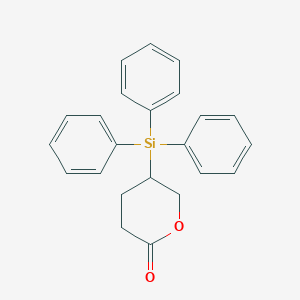
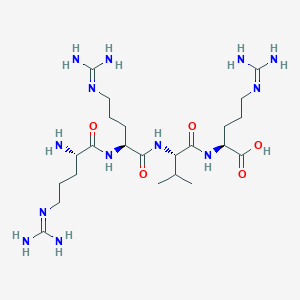
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
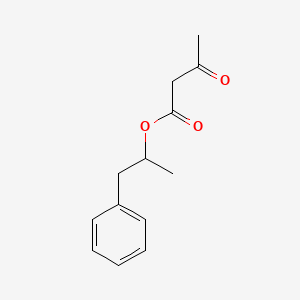
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![(3S)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14202149.png)
